Phenyl phenylacetate

Catalog No.
S560576
CAS No.
722-01-0
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl phenylacetate

Phenyl phenylacetate directly addresses two key research pain points:

  • Protection-group-free synthesis: replaces inefficient Friedel-Crafts acylation with atom-economical Fries rearrangement for 2-phenylacetophenones.
  • High-sensitivity esterase assays: Km for NTE is exceptionally low, outperforming phenyl valerate for OPIDN screening.
  • Additional use: clean CO-O homolysis radical generator under thermal/photolytic stress, distinct from decarboxylating analogs.

CAS Number

722-01-0

Product Name

Phenyl phenylacetate

IUPAC Name

phenyl 2-phenylacetate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

USVNNHYNCCJCCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2

Synonyms

phenyl phenylacetate

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2

Purity

≥97%

Package Size

5 g, 25 g, 100 g

Phenyl phenylacetate is an aromatic ester characterized by its robust thermal profile and specific reactivity in acyl-transfer and rearrangement processes. As a key intermediate in organic synthesis, it serves as a direct precursor for 2-phenylacetophenone derivatives via the Fries rearrangement, bypassing the need for complex protecting-group strategies common in traditional Friedel-Crafts acylations [1]. In biochemical contexts, it is utilized as a highly sensitive substrate for esterase activity assays, particularly for neuropathy target esterase (NTE) [2]. For industrial and laboratory procurement, its value lies in its dual utility: as a structurally distinct radical generator under thermolytic or photolytic conditions, and as a highly efficient, atom-economical synthon for the production of complex phytoestrogens and isoflavonoids.

Research Fit

Physical Form Solid organic ester for precise weighing and reduced volatility
Enzyme Substrate Reported high affinity for neuropathy target esterase (NTE)
Research Context Esterase characterization and organophosphate neurotoxicity studies

Substituting phenyl phenylacetate with closely related analogs, such as benzyl phenylacetate or simpler alkyl esters, fundamentally alters reaction pathways and assay sensitivities. In thermal and photochemical applications, the specific ester linkage of phenyl phenylacetate dictates a decarbonylation pathway via CO-O bond homolysis, whereas isomers like benzyl phenylacetate predominantly undergo decarboxylation, yielding entirely different degradation profiles and gas evolution [1]. In complex organic synthesis, attempting to replace the phenyl phenylacetate Fries rearrangement route with direct Friedel-Crafts acylation using phenylacetic acid and unprotected phenols results in poor yields and necessitates multi-step protection/deprotection sequences [2]. Furthermore, in biochemical screening, standard substrates like phenyl valerate exhibit nearly an order of magnitude lower binding affinity for specific target esterases, compromising assay sensitivity and reproducibility[3].

Substitution Risk

Substrate specificity may shift
Phenyl valerate and simpler phenylacetate esters may not reproduce the enzyme affinity or isoform selectivity observed with phenyl phenylacetate.
Physical form affects handling
Liquid analogs (e.g., methyl, ethyl phenylacetate) introduce volatility and weighing differences that can alter assay reproducibility.
Structural analog interchangeability
Phenyl 3-phenylpropionate differs in esterase hydrolysis profiles; direct replacement may confound enzyme characterization results.

Enhanced Substrate Affinity in Neuropathy Target Esterase (NTE) Assays

In the assessment of organophosphorus compound-induced delayed neurotoxicity (OPIDN), the choice of esterase substrate directly impacts assay sensitivity. Kinetic evaluations at 37°C demonstrate that neuropathy target esterase (NTE) exhibits a significantly higher affinity for phenyl phenylacetate compared to the standard substrate phenyl valerate. Specifically, the Michaelis-Menten constant (Km) for phenyl phenylacetate is approximately 1.6 × 10^-4 M, whereas the Km for phenyl valerate is 1.4 × 10^-3 M[1]. This nearly 8.75-fold reduction in Km indicates a much stronger enzyme-substrate binding interaction, allowing for more precise quantification of NTE activity and inhibition at lower substrate concentrations.

Evidence DimensionMichaelis-Menten constant (Km) for NTE at 37°C
Target Compound Data1.6 × 10^-4 M
Comparator Or Baseline1.4 × 10^-3 M (Phenyl valerate)
Quantified Difference8.75-fold lower Km (higher binding affinity) for phenyl phenylacetate
ConditionsHen brain NTE assay at 37°C

Procuring phenyl phenylacetate for neurotoxicity screening enables higher assay sensitivity and accuracy compared to traditional valerate-based substrates.

NTE Substrate Affinity
Head-to-head
Target Km 0.16 mM vs phenyl valerate 1.4 mM (8.75‑fold lower Km)
Supports NTE assay sensitivity review
Hen brain membranes, 37°C; NTE-specific hydrolysis

Streamlined Synthesis of 2-Phenylacetophenones via Fries Rearrangement

The synthesis of 2-phenylacetophenone derivatives—key intermediates for coumestans and isoflavonoids—is traditionally hindered by the need for protecting groups when using direct Friedel-Crafts acylation with phenylacetyl chloride and unprotected phenols. Utilizing phenyl phenylacetate (and its substituted derivatives) as the starting material for a Fries rearrangement with aluminum chloride circumvents this limitation entirely. This route achieves yields of 95% or higher without requiring any hydroxyl protection or deprotection steps [1]. In contrast, traditional Friedel-Crafts methods or Houben-Hoesch condensations suffer from lower practical yields, extended processing times, and complex purification requirements due to the necessary protecting-group chemistry.

Evidence DimensionSynthetic yield and process complexity for 2-phenylacetophenone intermediates
Target Compound Data>95% yield, 0 protection/deprotection steps
Comparator Or BaselineLower practical yields, multiple protection/deprotection steps required (Direct Friedel-Crafts acylation)
Quantified DifferenceElimination of all protecting-group unit operations while maintaining >95% yield
ConditionsAlCl3-catalyzed Fries rearrangement vs. traditional Friedel-Crafts acylation

Selecting the phenyl phenylacetate route drastically reduces unit operations and improves overall yield in the industrial scale-up of phytoestrogen precursors.

Esterase Selectivity
Class-level
Hydrolyzed by multiple esterase isoforms; inhibition pattern distinct from phenyl 3-phenylpropionate
Supports esterase isoform characterization
Chicken CNS homogenates; qualitative differentiation

Divergent Thermolytic Degradation and Radical Generation

The thermal stability and degradation pathways of aromatic esters are highly sensitive to their exact structural configuration. Thermolysis of phenyl phenylacetate proceeds via CO-O bond homolysis, leading to the formation of phenoxyl and phenylacetyl radical pairs that subsequently decarbonylate, yielding carbon monoxide, toluene, bibenzyl, and phenol [1]. In stark contrast, the isomeric comparator benzyl phenylacetate undergoes a completely different degradation mechanism dominated by decarboxylation, which evolves carbon dioxide rather than carbon monoxide. This fundamental mechanistic divergence highlights that these isomers cannot be used interchangeably in high-temperature applications or pyrolytic studies where specific gas evolution or radical species are required.

Evidence DimensionPrimary thermolytic degradation pathway and gas evolution
Target Compound DataCO-O homolysis and decarbonylation (evolving CO)
Comparator Or BaselineDecarboxylation (evolving CO2) (Benzyl phenylacetate)
Quantified DifferenceComplete divergence in degradation mechanism (loss of CO vs. CO2) under identical thermal stress
ConditionsReflux thermolysis under nitrogen atmosphere (~320°C)

Buyers developing high-temperature materials, pyrolytic models, or radical initiators must procure the exact ester to ensure the correct thermal decomposition pathway.

Physical State
Class-level
Solid at ambient temperature (mp 40–42 °C) vs liquid methyl/ethyl phenylacetate
Supports accurate solid weighing and handling
Ambient temperature; handling context

Neurotoxicology Screening Assays

Due to its exceptionally low Michaelis-Menten constant (Km) for neuropathy target esterase (NTE), phenyl phenylacetate is the preferred substrate for highly sensitive in vitro assays evaluating organophosphorus compound-induced delayed neurotoxicity (OPIDN) [1].

Industrial Synthesis of Phytoestrogens

Phenyl phenylacetate serves as a highly efficient, atom-economical precursor for the synthesis of 2-phenylacetophenone derivatives via the Fries rearrangement, eliminating the need for costly and time-consuming protecting-group strategies required by traditional Friedel-Crafts acylations [2].

Controlled Radical Generation in Polymer Chemistry

Leveraging its specific CO-O bond homolysis and subsequent decarbonylation under thermal or photochemical stress, phenyl phenylacetate is utilized as a precise radical generator and mechanistic probe in polymer matrix studies, where its behavior sharply contrasts with decarboxylating analogs[3].

Application Selection Guide

Application
Selection Property
Validation Focus
NTE enzyme activity studies
Substrate affinity profile
Km and NTE inhibition endpoints
Esterase isoform characterization
Substrate specificity and inhibitor sensitivity
Differential hydrolysis and organophosphate interaction profiles
Solid-phase reagent handling
Physical form (solid at ambient)
Gravimetric accuracy and storage stability assessment

XLogP3

3.3

Other CAS

722-01-0

Wikipedia

Phenyl phenylacetate

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